tert-Butyl 6'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic IUPAC name tert-butyl 6'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate provides a complete description of the compound’s architecture. Breaking down the nomenclature:
- Spiro[piperidine-4,2'-quinazoline] : Indicates a spirocyclic system where a piperidine ring (six-membered saturated nitrogen heterocycle) is fused to a quinazoline moiety (a bicyclic structure comprising two fused six-membered rings with two nitrogen atoms) via a shared spiro atom at position 4 of the piperidine and position 2' of the quinazoline.
- 6'-Bromo : Specifies a bromine substituent at position 6' on the quinazoline ring.
- 4'-Oxo : Denotes a ketone group at position 4' of the quinazoline.
- 3',4'-Dihydro : Highlights partial saturation of the quinazoline ring, reducing one double bond between positions 3' and 4'.
- tert-Butyl 1-carboxylate : A tert-butoxycarbonyl (Boc) protecting group attached to the piperidine nitrogen.
The structural complexity arises from the spiro junction, which imposes a perpendicular orientation between the piperidine and quinazoline rings, influencing both steric and electronic properties.
Alternative Chemical Designations and Registry Numbers
This compound is referenced under multiple designations in chemical databases:
- EvistaChem ID : EVT-13218059.
- Non-IUPAC synonyms : Boc-protected 6-bromospiroquinazolinone-piperidine, tert-butyl 6-bromo-4-oxospiro[piperidine-4,2'-quinazoline]-1-carboxylate.
While the exact CAS Registry Number is not explicitly listed in the provided sources, analogous spiroquinazoline derivatives from Sigma-Aldrich (e.g., 1048912-97-5 for tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate) follow similar numbering conventions.
Molecular Formula and Weight Analysis
The molecular formula C₁₇H₂₂BrN₃O₃ corresponds to a molecular weight of 396.3 g/mol . Key contributors to the mass include:
- Bromine (Br) : ~20.2% of total mass.
- tert-Butyloxycarbonyl (Boc) group : ~21.7% mass contribution.
Table 1: Molecular Weight Breakdown
| Component | Atomic Contribution | Mass (g/mol) | Percentage of Total Mass |
|---|---|---|---|
| Carbon (C₁₇) | 17 × 12.01 | 204.17 | 51.5% |
| Hydrogen (H₂₂) | 22 × 1.01 | 22.22 | 5.6% |
| Bromine (Br) | 1 × 79.90 | 79.90 | 20.2% |
| Nitrogen (N₃) | 3 × 14.01 | 42.03 | 10.6% |
| Oxygen (O₃) | 3 × 16.00 | 48.00 | 12.1% |
Comparatively, non-brominated analogs (e.g., tert-butyl 3',4'-dihydro-1'H-spiro[pyrrolidine-3,2'-quinazoline]-1-carboxylate, MW 289.38) demonstrate the significant mass contribution of bromine in this derivative.
Stereochemical Considerations in Spirocyclic Architecture
The spirocyclic core introduces stereochemical complexity due to the tetrahedral geometry at the spiro carbon (position 4 of piperidine and 2' of quinazoline). Potential stereoisomerism arises from:
- Configuration at the Spiro Junction : The spatial arrangement of rings (R or S configuration) affects conformational flexibility. For instance, intramolecular hydrogen bonding between the Boc carbonyl and the quinazoline ketone may stabilize one diastereomer.
- Chirality in the Piperidine Ring : Piperidine’s chair conformation and equatorial vs. axial positioning of substituents influence overall molecular topology.
- Planar Chirality in Quinazoline : Although the quinazoline is largely planar, bromine’s bulk may induce slight puckering, creating a chiral plane.
Synthetic routes typically yield racemic mixtures unless chiral catalysts or resolved starting materials are employed. For example, Sigma-Aldrich lists enantiomerically pure spiro compounds like (S)-tert-butyl 6-bromo-1-((R)-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate (CAS 2377355-25-2), highlighting the importance of stereocontrol in related systems.
Properties
CAS No. |
947015-75-0 |
|---|---|
Molecular Formula |
C17H22BrN3O3 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
tert-butyl 6-bromo-4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22BrN3O3/c1-16(2,3)24-15(23)21-8-6-17(7-9-21)19-13-5-4-11(18)10-12(13)14(22)20-17/h4-5,10,19H,6-9H2,1-3H3,(H,20,22) |
InChI Key |
ALFZDHAFPXOYKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC3=C(C=C(C=C3)Br)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Quinazoline Moiety: The quinazoline ring is introduced through a condensation reaction with an appropriate reagent.
Bromination: The bromine atom is introduced via a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).
Spiro Formation: The spiro connection is formed through a cyclization reaction that links the piperidine and quinazoline rings.
tert-Butyl Protection:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be the corresponding alcohol.
Oxidation: The major products would be oxidized derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its role as a potential inhibitor in various biological pathways. Here are some notable applications:
Inhibition of Enzymes
Research indicates that derivatives of this compound can serve as inhibitors for enzymes such as soluble epoxide hydrolase (sEH). Inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which have demonstrated anti-inflammatory and vasodilatory effects .
Antimalarial Activity
A study evaluated a library of piperidine derivatives, including this compound, against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The results indicated promising antimalarial activity, suggesting that modifications to the piperidine structure can enhance efficacy against malaria .
Potential in Cancer Therapy
The spiro-piperidine structure has been associated with anticancer properties. Compounds with similar frameworks have shown effectiveness in targeting cancer cell lines by inducing apoptosis and inhibiting proliferation . This highlights the potential for further investigation into the anticancer applications of tert-butyl 6'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate.
Table 1: Summary of Biological Activities
Case Study 1: sEH Inhibitors
In a study focusing on the development of piperidine-derived amide inhibitors of sEH, it was found that structural modifications significantly impacted the potency of the compounds. The introduction of specific substituents led to enhanced inhibition profiles, indicating that this compound could be optimized for better therapeutic outcomes .
Case Study 2: Antimalarial Screening
A comprehensive screening of various piperidine derivatives against different strains of Plasmodium falciparum revealed that certain modifications to the tert-butyl compound structure resulted in increased efficacy. This study emphasizes the importance of chemical diversity in developing effective antimalarial agents .
Mechanism of Action
The mechanism of action of tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Core Heterocyclic Variations
The target compound’s quinazoline core distinguishes it from analogs with other fused heterocycles:
- Quinoline Derivatives: Compounds like 1'-acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] () replace quinazoline’s dual nitrogen atoms with a single nitrogen in the fused ring.
- Benzoxazine Derivatives : tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1'H-spiro[1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate () substitutes quinazoline with a benzoxazine ring, introducing an oxygen atom. This increases polarity and may improve aqueous solubility compared to nitrogen-rich quinazoline systems.
- Chroman Derivatives : tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate () features a benzopyran (chroman) ring, which lacks nitrogen atoms entirely. This results in a more lipophilic scaffold, favoring blood-brain barrier penetration .
Substituent Effects
- Halogen Substituents : The 6'-bromo group in the target compound contrasts with chloro () or fluoro () analogs. Bromine’s larger atomic radius enhances lipophilicity and may improve binding via van der Waals interactions, while fluorine’s electronegativity can modulate metabolic stability .
- Protecting Groups : The tert-butyl carbamate in the target compound offers acid-labile protection, whereas benzyl groups (common in ) require catalytic hydrogenation for removal. Tert-butyl carbamates are preferred in medicinal chemistry for their stability under basic conditions .
Physicochemical Data
- Spectroscopic Signatures : The tert-butyl group consistently appears at ~28 ppm in 13C NMR (). Bromine’s deshielding effect shifts adjacent aromatic carbons upfield compared to chloro or fluoro analogs .
Biological Activity
tert-Butyl 6'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate is a complex organic compound recognized for its potential biological activities. This compound belongs to the class of spiro compounds, which are characterized by their unique structural features that often contribute to their pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- IUPAC Name : tert-butyl 6-bromo-4-oxospiro[3H-1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate
- Molecular Formula : C17H22BrN3O3
- Molecular Weight : 396.28 g/mol
- CAS Number : 947015-75-0
| Property | Value |
|---|---|
| Purity | 95% |
| Storage Conditions | Sealed, dry, 2-8°C |
| Melting Point | 226 °C |
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, revealing its potential as a therapeutic agent. Key areas of investigation include:
The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and the spiro structure enhances its binding affinity and specificity, which may modulate various biological pathways.
2. Inhibitory Activity
Research indicates that this compound exhibits inhibitory effects on acetyl-coenzyme A carboxylases (ACCs), which are critical in fatty acid metabolism. For example, related compounds have shown IC50 values in the nanomolar range against ACC1 and ACC2, highlighting their potential as metabolic regulators .
Case Study 1: Inhibition of ACCs
A study evaluated several derivatives related to this compound for their inhibitory effects on ACCs. The most potent derivatives demonstrated IC50 values ranging from 172 nM to 940 nM against ACC2, indicating significant biological activity .
Case Study 2: Cytotoxicity Evaluation
In vitro cytotoxicity assessments using the MTT assay revealed that many derivatives of the compound exhibited low toxicity against human embryonic lung fibroblast cells (HELF), suggesting a favorable safety profile for further development .
Table 1: Biological Activity Summary
| Compound | Target Enzyme | IC50 (nM) | Cytotoxicity (HELF) |
|---|---|---|---|
| tert-butyl derivative A | ACC1 | <1000 | >100 μM |
| tert-butyl derivative B | ACC2 | 172 | >100 μM |
| tert-butyl derivative C | ACC2 | 940 | >100 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
